2-Bromo-4-acetamidobenzoic acid

Catalog No.
S14016578
CAS No.
M.F
C9H8BrNO3
M. Wt
258.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-acetamidobenzoic acid

Product Name

2-Bromo-4-acetamidobenzoic acid

IUPAC Name

4-acetamido-2-bromobenzoic acid

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

XHSQBNFXEBVXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)Br

2-Bromo-4-acetamidobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is characterized by the presence of a bromine atom, an acetamido group, and a carboxylic acid group attached to a benzene ring. This compound is typically a white to light yellow crystalline solid and is soluble in organic solvents. Its structure can be depicted as follows:

The compound's unique features stem from the bromine substitution at the 2-position of the benzoic acid, which significantly influences its chemical reactivity and biological activity.

  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, leading to derivatives with different functional groups.
  • Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and acetic acid.
  • Reduction: The compound can undergo reduction reactions, particularly affecting the acetamido group to form an amine.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and acidic or basic conditions for hydrolysis.

Research indicates that 2-Bromo-4-acetamidobenzoic acid exhibits biological activity, particularly in enzyme inhibition. It has been shown to inhibit certain enzymes involved in physiological processes, which may affect cell signaling pathways and cellular responses. For instance, similar compounds have been reported to target proteins involved in cell volume regulation and vesicular transport, suggesting potential applications in therapeutic contexts.

The synthesis of 2-Bromo-4-acetamidobenzoic acid typically involves multiple steps:

  • Bromination: Starting from 4-acetamidobenzoic acid, bromination occurs at the 2-position using bromine or N-bromosuccinimide.
  • Acylation: The resulting intermediate can be further reacted with acetic anhydride or acetyl chloride to introduce the acetamido group if not already present.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity.

These methods can be adapted for industrial-scale production, employing continuous flow reactors to enhance efficiency.

2-Bromo-4-acetamidobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Research: Utilized in studies related to enzyme inhibition and protein interactions, contributing to drug discovery efforts.
  • Chemical Industry: Employed in the production of specialty chemicals and materials due to its unique reactivity profile.

Studies on interaction mechanisms involving 2-Bromo-4-acetamidobenzoic acid have highlighted its role in inhibiting specific enzymes that modulate cellular functions. These interactions are crucial for understanding its potential therapeutic applications, especially concerning diseases linked to dysfunctional cell signaling pathways.

Similar Compounds

  • 2-Chloro-4-acetamidobenzoic acid
  • 2-Iodo-4-acetamidobenzoic acid
  • 2-Fluoro-4-acetamidobenzoic acid

Uniqueness

The uniqueness of 2-Bromo-4-acetamidobenzoic acid lies in its specific bromine substitution at the 2-position of the benzoic acid ring. This substitution imparts distinct chemical properties compared to its chloro, iodo, or fluoro counterparts, influencing both reactivity and biological activity. The presence of bromine enhances its electrophilic character, making it more reactive towards nucleophiles than other halogenated derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

256.96876 g/mol

Monoisotopic Mass

256.96876 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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